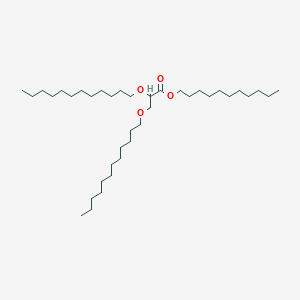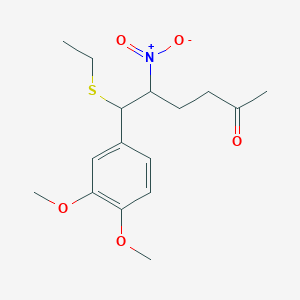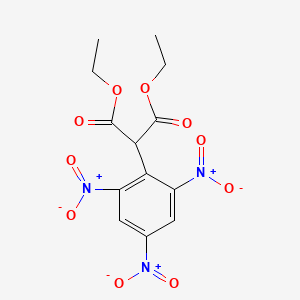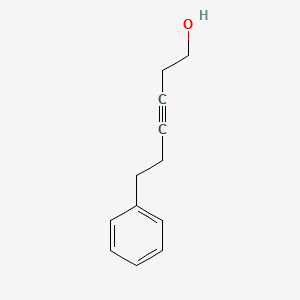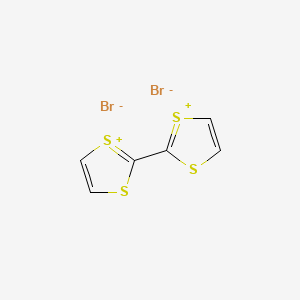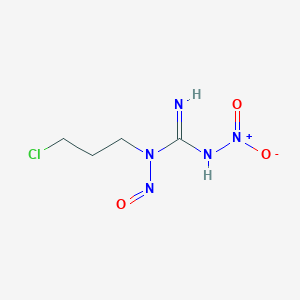
N-(3-Chloropropyl)-N'-nitro-N-nitrosoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloropropyl group, a nitro group, and a nitrosoguanidine moiety
Preparation Methods
The synthesis of N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine typically involves the reaction of 3-chloropropylamine with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to generate the nitrosating species, which then reacts with 3-chloropropylamine to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential mutagenic effects, making it useful in genetic research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although its toxicity limits its direct application.
Industry: It is used in the synthesis of various industrial chemicals and materials, particularly those requiring specific functional groups.
Mechanism of Action
The mechanism of action of N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine involves its interaction with cellular components. The nitrosoguanidine moiety can form reactive intermediates that interact with DNA, leading to mutations. This mutagenic effect is primarily due to the formation of DNA adducts, which can cause errors during DNA replication. The molecular targets include nucleophilic sites on DNA bases, and the pathways involved are related to DNA repair mechanisms.
Comparison with Similar Compounds
N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine can be compared with other nitrosoguanidine derivatives, such as N-methyl-N’-nitro-N-nitrosoguanidine. While both compounds exhibit mutagenic properties, N-(3-Chloropropyl)-N’-nitro-N-nitrosoguanidine is unique due to the presence of the chloropropyl group, which influences its reactivity and potential applications. Similar compounds include:
- N-methyl-N’-nitro-N-nitrosoguanidine
- N-ethyl-N’-nitro-N-nitrosoguanidine
- N-(2-Chloroethyl)-N’-nitro-N-nitrosoguanidine
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
64398-16-9 |
|---|---|
Molecular Formula |
C4H8ClN5O3 |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C4H8ClN5O3/c5-2-1-3-9(8-11)4(6)7-10(12)13/h1-3H2,(H2,6,7) |
InChI Key |
SJFOSXQPHQXPBA-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(C(=N)N[N+](=O)[O-])N=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


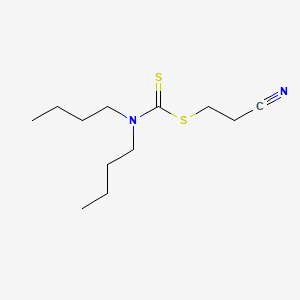
![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
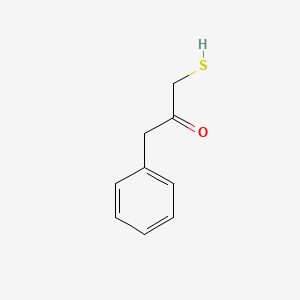
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)

